Clanobutin sodium

Descripción general

Descripción

Clanobutin sodium is a choleretic drug that increases the secretion of bile by hepatocytes. It has been introduced as a choleretic and digestant agent for animals, enhancing digestion and associated secretory processes . This compound is used in all domestic animals where enhancement of digestion and secretory processes are indicated .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

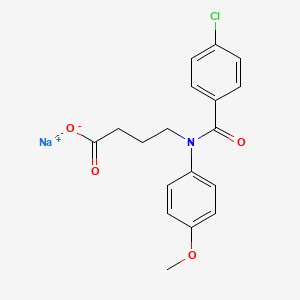

The synthesis of Clanobutin sodium involves the reaction of 4-chlorobenzoic acid with 4-methoxyaniline to form 4-(4-chlorobenzoyl)-4-methoxyaniline. This intermediate is then reacted with butyric acid to form 4-(4-chlorobenzoyl)-4-methoxyphenylamino)butyric acid, which is subsequently converted to its sodium salt form .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes steps such as purification, crystallization, and drying to obtain the final compound in its sodium salt form .

Análisis De Reacciones Químicas

Types of Reactions

Clanobutin sodium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced to form reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Aplicaciones Científicas De Investigación

Clanobutin sodium is a choleretic drug used to stimulate bile secretion by hepatocytes, which aids in digestion and nutrient absorption in animals. It is chemically known as 4-(4-chlorobenzoyl)-4-methoxyphenylamino)butyric acid sodium salt and is synthesized through reactions involving 4-chlorobenzoic acid and 4-methoxyaniline.

Scientific Research Applications

This compound is used in scientific research across various fields:

- Chemistry It serves as a reagent in chemical reactions and synthesis processes.

- Biology It is studied for its effects on bile secretion and digestive processes in animals.

- Medicine It is investigated for potential therapeutic applications in enhancing digestion and treating digestive disorders.

- Veterinary medicine It is used to improve digestion and secretory processes in domestic animals.

Choleretic Effects

Studies have extensively examined this compound for its choleretic properties. Research indicates that it significantly increases bile flow and enhances the secretion of sodium ions in vitro by inhibiting Na+-K+-ATPase activity. Intravenous administration of this compound in healthy Beagle dogs resulted in a maximal gallbladder contraction of 21% within 20 minutes, demonstrating its effectiveness as a cholagogue.

Reproductive Effects

Research indicates that this compound and menbutone can affect serum hormone levels, leading to decreased testosterone and increased follicle-stimulating hormone (FSH) and luteinizing hormone (LH) levels in male subjects. Histopathological assessments have revealed potential adverse effects on reproductive health.

Veterinary Medicine

In clinical settings, this compound is used to treat digestive disorders in animals. For example, pregnant buffalo-cows with uterine torsion were administered 30 mL of this compound intravenously over three days as part of a broader treatment protocol .

Case Studies

- Uterine Torsion Treatment Intravenous administration of this compound, along with fluid therapy, was used to restore normal physiological functions in pregnant buffalo-cows with uterine torsion .

- Reproductive Health Assessment Studies investigating the reproductive effects of this compound have reported significant hormonal alterations, highlighting its impact on both digestion and endocrine functions in male animals.

Mecanismo De Acción

Clanobutin sodium exerts its effects by increasing the secretion of bile by hepatocytes. It stimulates the exocrine digestive glands, leading to an increase in the secretion of digestive enzymes and bile. This enhances the digestion and absorption of nutrients in the gastrointestinal tract . The molecular targets and pathways involved include the activation of bile acid receptors and the stimulation of hepatocyte function .

Comparación Con Compuestos Similares

Similar Compounds

Menbutone: Another choleretic drug that increases bile secretion and digestive enzyme activity.

Folinic acid: Known for its choleretic effects and used in similar therapeutic applications.

Uniqueness of Clanobutin Sodium

This compound is unique in its specific structure and mechanism of action. It has a distinct chemical structure that allows it to effectively stimulate bile secretion and enhance digestive processes. Compared to similar compounds like menbutone and folinic acid, this compound has shown potent choleretic effects, making it a valuable compound in veterinary medicine .

Actividad Biológica

Clanobutin sodium is a choleretic agent primarily used in veterinary medicine to enhance bile secretion and improve digestive processes in animals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound, chemically known as 4-(4-chlorobenzoyl)-4-methoxyphenylamino)butyric acid sodium salt, is synthesized through a series of chemical reactions involving 4-chlorobenzoic acid and 4-methoxyaniline. It has been recognized for its role in stimulating bile production, which is crucial for digestion and nutrient absorption in the gastrointestinal tract.

The primary mechanism through which this compound operates is by stimulating hepatocytes to increase bile secretion. This action enhances the activity of exocrine digestive glands, leading to an augmented release of digestive enzymes and bile, thereby facilitating improved digestion and nutrient absorption .

Choleretic Effects

This compound has been extensively studied for its choleretic properties. Research shows that it significantly increases bile flow and enhances the secretion of sodium ions in vitro by inhibiting Na+-K+-ATPase activity . In a study involving healthy Beagle dogs, intravenous administration of this compound resulted in a maximal gallbladder contraction of 21% within 20 minutes, demonstrating its effectiveness as a cholagogue .

Clinical Applications

In clinical settings, this compound has been utilized to treat digestive disorders in animals. A notable case study involved administering 30 mL of this compound intravenously to pregnant buffalo-cows over three days, which was part of a broader treatment protocol addressing uterine torsion . The compound's ability to stimulate bile secretion is particularly beneficial in managing digestive upsets.

Reproductive Effects

Research has also explored the reproductive effects of this compound. A comparative study indicated that both this compound and menbutone significantly affected serum hormone levels, leading to decreased testosterone and increased follicle-stimulating hormone (FSH) and luteinizing hormone (LH) levels in male subjects. The histopathological assessment revealed potential adverse effects on reproductive health .

Comparative Analysis with Similar Compounds

| Compound | Type | Choleretic Effect | Use |

|---|---|---|---|

| This compound | Choleretic agent | Significant | Veterinary medicine |

| Menbutone | Choleretic agent | Moderate | Veterinary medicine |

| Folinic Acid | Choleretic agent | Moderate | Human medicine |

This compound stands out due to its potent choleretic effects compared to similar compounds like menbutone and folinic acid, making it a valuable agent in veterinary applications .

Case Studies

- Uterine Torsion Treatment : In a clinical trial involving pregnant buffalo-cows, intravenous administration of this compound was part of a comprehensive treatment plan that included fluid therapy. This approach aimed to restore normal physiological functions during critical conditions .

- Reproductive Health Assessment : A study investigating the reproductive effects reported significant hormonal alterations following administration of this compound, highlighting its impact not only on digestion but also on endocrine functions in male animals .

Propiedades

IUPAC Name |

sodium;4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4.Na/c1-24-16-10-8-15(9-11-16)20(12-2-3-17(21)22)18(23)13-4-6-14(19)7-5-13;/h4-11H,2-3,12H2,1H3,(H,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGYRQNAXHSHGM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CCCC(=O)[O-])C(=O)C2=CC=C(C=C2)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30544-61-7 (Parent) | |

| Record name | Clanobutin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074755218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40225735 | |

| Record name | Clanobutin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74755-21-8 | |

| Record name | Clanobutin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074755218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clanobutin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-[(4-chlorobenzoyl)(4-methoxyphenyl)amino]butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLANOBUTIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61W1PEJ7VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.